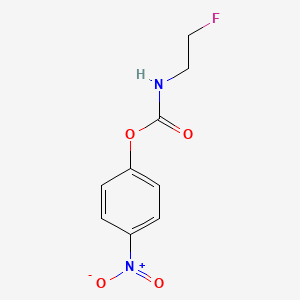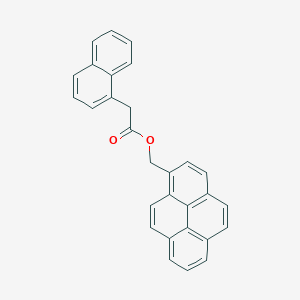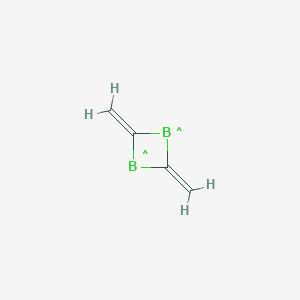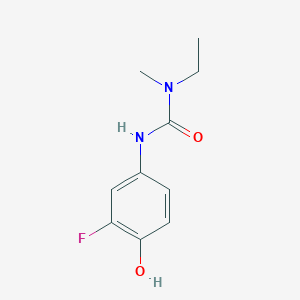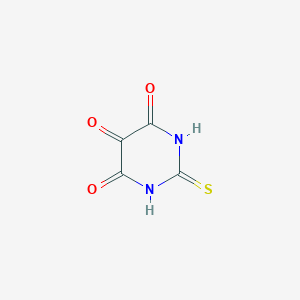
2-Sulfanylidenedihydropyrimidine-4,5,6(1H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Sulfanylidenedihydropyrimidine-4,5,6(1H)-trione is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidenedihydropyrimidine-4,5,6(1H)-trione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of thiourea derivatives: This method involves the reaction of thiourea with carbonyl compounds under acidic or basic conditions.
Oxidation of dihydropyrimidine derivatives: This involves the oxidation of dihydropyrimidine precursors using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.
化学反应分析
Types of Reactions
2-Sulfanylidenedihydropyrimidine-4,5,6(1H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thione derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as alkyl or aryl groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Used in the development of materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 2-Sulfanylidenedihydropyrimidine-4,5,6(1H)-trione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal transduction pathways: It may modulate signaling pathways involved in cell growth, differentiation, or apoptosis.
相似化合物的比较
Similar Compounds
Thiourea derivatives: Compounds containing the thiourea functional group.
Dihydropyrimidine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
2-Sulfanylidenedihydropyrimidine-4,5,6(1H)-trione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination of elements can impart distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
114753-57-0 |
|---|---|
分子式 |
C4H2N2O3S |
分子量 |
158.14 g/mol |
IUPAC 名称 |
2-sulfanylidene-1,3-diazinane-4,5,6-trione |
InChI |
InChI=1S/C4H2N2O3S/c7-1-2(8)5-4(10)6-3(1)9/h(H2,5,6,8,9,10) |
InChI 键 |
ZCRSPSNXDIZUKE-UHFFFAOYSA-N |
规范 SMILES |
C1(=O)C(=O)NC(=S)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


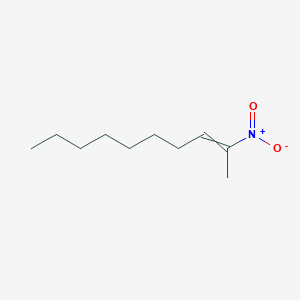
![{2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311488.png)

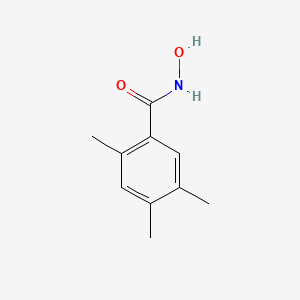
![1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14311500.png)
![1-Methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium methyl sulfate](/img/structure/B14311501.png)

